molecular formula C18H13FO4S B12523133 3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one CAS No. 708244-91-1

3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one

Cat. No.: B12523133
CAS No.: 708244-91-1
M. Wt: 344.4 g/mol
InChI Key: RUAGOKUSUUWRQE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methanesulfonylphenyl group, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group is attached through a sulfonation reaction, where a sulfonyl chloride derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the methanesulfonyl group can modulate the compound’s reactivity and stability. The pyranone ring structure contributes to the overall molecular conformation, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylmethanesulfonyl Chloride: Shares the fluorophenyl and methanesulfonyl groups but lacks the pyranone ring.

    4-Fluorophenyl 4-Methoxyphenyl Sulfone: Contains a fluorophenyl group and a sulfone group but differs in the overall structure.

Uniqueness

3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one is unique due to the combination of its functional groups and the pyranone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

708244-91-1

Molecular Formula

C18H13FO4S

Molecular Weight

344.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)pyran-4-one

InChI

InChI=1S/C18H13FO4S/c1-24(21,22)15-8-4-13(5-9-15)18-17(16(20)10-11-23-18)12-2-6-14(19)7-3-12/h2-11H,1H3

InChI Key

RUAGOKUSUUWRQE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C=CO2)C3=CC=C(C=C3)F

Origin of Product

United States

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